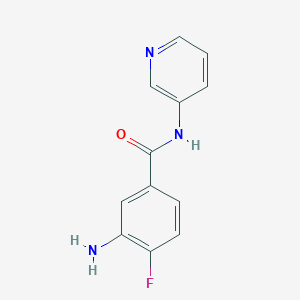

3-氨基-4-氟-N-(吡啶-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

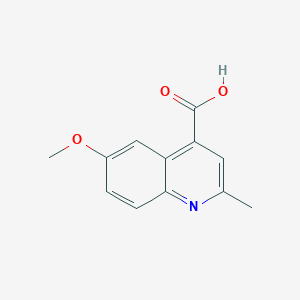

“3-amino-4-fluoro-N-(pyridin-3-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as anilides . It has been studied for its potential use in various applications, including as an anti-tubercular agent .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .科学研究应用

发光特性和机械致变色

3-氨基-4-氟-N-(吡啶-3-基)苯甲酰胺衍生物表现出显著的发光特性。Srivastava 等人 (2017) 对吡啶基取代苯甲酰胺进行的一项研究表明,这些化合物表现出聚集增强发射 (AEE) 和多刺激响应特性。他们发现这些化合物在 DMF 溶液和固态中均具有发光性,在水-DMF 溶液中形成具有增强发射的纳米聚集体。这些化合物表现出机械致变色特性,从结晶态转变为非晶态,这是一个可通过退火逆转的过程。该特性对于开发在传感、数据存储和动态结构着色中具有潜在应用的材料至关重要。 阅读有关此研究的更多信息。

抗癌药物开发

Zhou 等人 (2008) 描述了与 3-氨基-4-氟-N-(吡啶-3-基)苯甲酰胺结构相似的化合物的合成和评估,重点介绍了其作为选择性组蛋白脱乙酰酶 (HDAC) 抑制剂的作用。该化合物称为 MGCD0103,对 HDAC 1-3 和 11 表现出选择性抑制作用,这对于阻断癌细胞增殖和诱导细胞凋亡至关重要。其口服生物利用度和体内显着的抗肿瘤活性突出了其作为一种有前途的抗癌药物的潜力。 阅读有关此研究的更多信息。

荧光和光物理特性

Yamaji 等人 (2017) 探讨了苯甲酰胺的光物理特性,包括类似于 3-氨基-4-氟-N-(吡啶-3-基)苯甲酰胺的衍生物,重点关注其荧光特性。研究发现,这些化合物,特别是当被二氟硼化时,在溶液和固态中表现出蓝色荧光,表明它们在生物成像和有机发光二极管 (OLED) 材料中的应用。 阅读有关此研究的更多信息。

血管内皮生长因子受体-2 (VEGFR-2) 抑制

Borzilleri 等人 (2006) 发现苯甲酰胺是 VEGFR-2 激酶活性的有效且选择性抑制剂,而 VEGFR-2 激酶活性是血管生成和癌症生长中的一个关键靶点。他们的研究强调了取代苯甲酰胺在通过靶向 VEGFR-2 途径抑制肿瘤生长中的作用,为新癌症疗法的开发提供了见解。 阅读有关此研究的更多信息。

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation or activity of the target, thereby altering its function.

Biochemical Pathways

Related compounds have been shown to exhibit a broad spectrum of biological properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-amino-4-fluoro-N-(pyridin-3-yl)benzamide may also influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 23123 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have been shown to exhibit significant activity against various human cancer cell lines , suggesting that this compound may also have potent biological effects.

未来方向

The future directions for research on “3-amino-4-fluoro-N-(pyridin-3-yl)benzamide” and similar compounds could include further exploration of their potential applications in medicine, such as their use as anti-tubercular agents . Additionally, the development of new synthesis methods and the study of their physical and chemical properties could also be areas of future research .

生化分析

Biochemical Properties

It is known that similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds can interact with multiple receptors, enzymes, and proteins, influencing various biochemical reactions .

Cellular Effects

Similar compounds have shown significant activity against various human cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-amino-4-fluoro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUDBRJEYKWBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2921924.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921925.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)

![N'-(2-cyanophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2921932.png)

![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2921937.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2921940.png)

![2-Phenyl-5-sulfanylidene-3,7,8,9,10,11-hexahydropyrazolo[4,5]pyrimido[3,5-a]azepin-1-one](/img/structure/B2921945.png)